3,6-Dibromo-2-hydroxypyridine
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Overview
Description
3,6-Dibromo-2-hydroxypyridine is a brominated derivative of 2-hydroxypyridine. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the pyridine ring, along with a hydroxyl group at the 2nd position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
It has been suggested that similar compounds may interact with enzymes such as tyrosinase .
Mode of Action
It is known that the compound’s molecular structures have been optimized using both density functional theory (dft) and hartree-fock (hf) methods . The molecular electrostatic potential (MEP) of 3,6-Dibromo-2-hydroxypyridine was computed using the B3LYP/6-311++G(d,p) level of theory .
Biochemical Pathways
It is known that similar compounds can affect the melanogenesis pathway by inhibiting the enzyme tyrosinase .
Result of Action
It is known that the compound’s molecular structures have been optimized, and its mep was computed .
Biochemical Analysis
Biochemical Properties
It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 3,6-Dibromo-2-hydroxypyridine in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2-hydroxypyridine typically involves the bromination of 2-hydroxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of brominating agents and the reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 2-hydroxypyridine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Oxidation: 2-Pyridone or other oxidized derivatives.
Reduction: 2-Hydroxypyridine.
Scientific Research Applications
3,6-Dibromo-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: A monobrominated derivative with similar reactivity but different physical and chemical properties.
2,6-Dibromo-3-hydroxypyridine: Another dibrominated derivative with bromine atoms at different positions, leading to distinct reactivity and applications.
Uniqueness
3,6-Dibromo-2-hydroxypyridine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and potential applications. Its structure allows for selective functionalization and diverse chemical transformations, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
3,6-dibromo-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOBDDBEPIQXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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